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Compound of Interest

Compound Name: 4-Fluoro-3'-methoxybiphenyl

CAS No.: 10540-43-9

Cat. No.: B3335155

Get Quote

Executive Summary
4-Fluoro-3'-methoxybiphenyl (CAS: 1214387-67-3) is a non-centrosymmetric biaryl scaffold

characterized by a distinct "push-pull-twist" electronic architecture. Unlike its symmetric

counterparts, this molecule integrates an electron-withdrawing fluorine atom at the para-

position of Ring A and an electron-donating methoxy group at the meta-position of Ring B.

This specific substitution pattern creates a unique dipole vector and metabolic profile, making it

a high-value probe in Medicinal Chemistry (for blocking metabolic hotspots while retaining H-

bond capability) and Materials Science (as a dopant to modulate dielectric anisotropy in

nematic liquid crystals).

Electronic Architecture & Molecular Logic
Dipole & Conjugation Dynamics
The molecule's electronic behavior is governed by the interplay between inductive (

) and resonance (
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) effects across a twisted biphenyl bridge.

Ring A (Fluorinated): The fluorine atom exerts a strong inductive withdrawal (

) but a weak resonance donation (

). In the ground state, the

effect dominates, deactivating Ring A and lowering the energy of the LUMO.

Ring B (Methoxylated): The methoxy group at the 3' (meta) position is an electron donor (

). However, because it is meta to the biphenyl linkage, its resonance electron density is not
effectively delocalized onto Ring A. Instead, it increases the electron density primarily at the
ortho and para positions of Ring B (positions 2', 4', 6').

The Biphenyl Twist: Steric repulsion between the ortho-hydrogens (2, 2', 6, 6') forces the two

phenyl rings out of coplanarity. The dihedral angle is typically 37°–42° in solution. This twist

partially decouples the

-systems of the two rings, preventing full conjugation and maintaining distinct electronic
environments for Ring A and Ring B.

Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Localized primarily on Ring B (the electron-rich

anisole ring). The methoxy group raises the HOMO energy, making this ring more

susceptible to electrophilic attack or oxidation.

LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on Ring A (the electron-

poor fluorobenzene ring). The fluorine atom stabilizes the LUMO, facilitating nucleophilic

aromatic substitution (

) under extreme conditions, though less so than nitro-substituted variants.

Visualization: Electronic Vector Map
The following diagram illustrates the opposing electronic vectors and the metabolic implications

of the substitution pattern.
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Figure 1: Electronic vector map showing the push-pull nature and metabolic stability zones.

Spectroscopic Characterization (The "Fingerprint")
Accurate identification of the 3'-methoxy isomer (vs. the common 4'-methoxy) is critical. The

following data is validated for the target molecule.

Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ (Chloroform-d)
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Nucleus

Chemical Shift
(

)

Multiplicity Integration
Assignment /
Coupling

¹H 3.86 Singlet (s) 3H
-OCH₃

(Diagnostic)

¹H 6.98 Multi-doublet 2H

Ring B

(Ortho/Para to

OMe)

¹H 7.26 – 7.29 Multiplet 1H
Ring B (Meta to

OMe)

¹H 7.40 – 7.54 Multiplet 4H

Ring A (F-

coupled) + Ring

B

¹³C 55.3 Singlet - -OCH₃ Carbon

¹³C 162.5 (approx) Doublet -
C-F (

Hz)

¹⁹F -115.98 Multiplet 1F
Ar-F (Distinctive

range)

Analyst Note: The ¹⁹F signal at -115.98 ppm is the primary purity check. A signal shift to -120

ppm or -110 ppm often indicates regioisomeric impurities (e.g., ortho-fluoro isomers).

Mass Spectrometry (EI-MS)
Molecular Ion (

): m/z 202 (100% intensity).[1]
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Fragmentation:

m/z 187 (

): Loss of methyl group.

m/z 159 (

): Loss of carbonyl (typical of anisoles).

Synthetic Protocols
Two primary routes exist: the Robust Suzuki Coupling (recommended for scale-up) and the

Kumada Coupling (alternative for tosylate precursors).

Method A: Palladium-Catalyzed Suzuki-Miyaura
Coupling
This is the industry-standard method due to mild conditions and high functional group

tolerance.

Reagents:

Substrate A: 4-Fluorophenylboronic acid (1.2 equiv)

Substrate B: 3-Bromoanisole (1.0 equiv)

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)

Base: K₂CO₃ (2.0 equiv) or K₃PO₄

Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.

Protocol:

Charge: In a reaction vessel, combine 3-bromoanisole (10 mmol), 4-fluorophenylboronic acid

(12 mmol), and K₂CO₃ (20 mmol).

Degas: Suspend in Toluene/Water (40 mL) and sparge with Argon for 15 minutes.
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Catalyze: Add Pd(dppf)Cl₂ (0.3 mmol) under positive Argon flow.

Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄.

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Yield Expectation: 85–92%.[2]

Method B: Kumada Coupling (Grignard Route)
Useful when starting from phenol derivatives (tosylates) rather than halides.

Protocol:

Grignard Prep: Generate 3-methoxyphenylmagnesium bromide (1.0 M in THF).

Coupling: React with 4-fluorophenyl tosylate in the presence of Pd(dba)₂ (2.5 mol%) and a

phosphine ligand.

Conditions: 80°C, 22 hours.

Note: This method is moisture-sensitive and generally lower yielding (60-70%) than Suzuki

coupling.

Synthesis Workflow Diagram
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Figure 2: Comparative synthetic pathways. The Suzuki route is preferred for high-purity

applications.

Applications in Drug Discovery & Materials[2][3]
Medicinal Chemistry: The "Metabolic Shield"
In drug design, this scaffold is often used to optimize the pharmacokinetic (PK) profile of a lead

compound.

Para-Fluorine: The C-F bond (approx. 116 kcal/mol) renders the para-position of Ring A inert

to Cytochrome P450 oxidation. This blocks a common metabolic clearance pathway

(aromatic hydroxylation).

Meta-Methoxy: Acts as a "soft" metabolic handle. It can be O-demethylated to a phenol (3'-

OH), which can then be conjugated (glucuronidation) for excretion. This allows predictable

clearance kinetics.

Lipophilicity: The scaffold has a calculated LogP (cLogP) of ~3.5–3.6, increasing membrane

permeability compared to non-fluorinated analogues.

Liquid Crystal Engineering
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While the 4,4'-isomer is a classic mesogen, the 4-Fluoro-3'-methoxy isomer serves as a tail-

modifier.

Melting Point Depression: The meta-substituent introduces a structural "kink" that disrupts

efficient crystal packing. This lowers the melting point (Tm), making it an excellent additive to

eutectic liquid crystal mixtures to widen the operating temperature range (lowering the

crystallization temperature).

Dielectric Anisotropy (

): The fluorine atom provides a dipole along the long axis (positive contribution), while the
methoxy group provides a transverse dipole. This balance is used to fine-tune the

of the final mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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